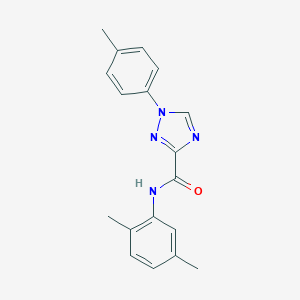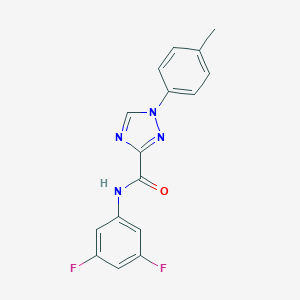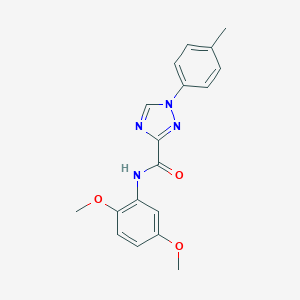![molecular formula C18H16O4 B278970 3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)
3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one, also known as EPCO, is a synthetic compound that has been the subject of research in the field of medicinal chemistry. This compound has shown promising results in various scientific studies, particularly in its potential use as a therapeutic agent for certain diseases.
Mecanismo De Acción
The exact mechanism of action of 3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory molecules. Additionally, this compound has been shown to activate certain signaling pathways that lead to apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of inflammatory molecules. This compound has also been shown to have antioxidant properties and can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one in laboratory experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. Additionally, this compound has been shown to be relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to administer to cells or animals.
Direcciones Futuras
There are several potential future directions for research on 3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one. One area of interest is in the development of this compound derivatives that may have improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for its use in the treatment of disease. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one involves the reaction between 2-hydroxy-2,4,6-cycloheptatrien-1-one and 2-ethoxyphenyl acetic acid. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C18H16O4 |
|---|---|
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
3-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C18H16O4/c1-2-22-17-10-6-3-7-13(17)11-12-15(19)14-8-4-5-9-16(20)18(14)21/h3-12H,2H2,1H3,(H,20,21)/b12-11+ |
Clave InChI |
UHOLMGMHDSTXNP-VAWYXSNFSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1/C=C/C(=O)C2=C(C(=O)C=CC=C2)O |
SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=C(C(=O)C=CC=C2)O |
SMILES canónico |
CCOC1=CC=CC=C1C=CC(=O)C2=C(C(=O)C=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278898.png)

![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)



